1-Methylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as MPHC, is a chemical compound with the CAS Number 30727-22-1 . It has a molecular weight of 165.62 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of chromium (III) oxide and sulfuric acid . Another method involves a multi-step reaction with Raney nickel and ethanol at 160 °C under hydrogenation, followed by the addition of aqueous HCl . A third method involves the use of platinum, acetic acid, and aqueous HCl under hydrogenation .Molecular Structure Analysis
The linear formula of this compound is C6H12ClNO2 . The InChI key is ZHNOJJGMMVVUGM-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, one reaction involves the use of palladium on activated charcoal and hydrogen in water at 20℃ for 16 hours .Physical and Chemical Properties Analysis
This compound is highly soluble, with a solubility of 637.0 mg/ml or 3.85 mol/l . It has a molar refractivity of 44.39 and a lipophilicity log Po/w (iLOGP) of 0.0 .Scientific Research Applications
Analytical Chemistry Applications
1-Methylpyrrolidine-2-carboxylic acid hydrochloride shows promise as a derivatization reagent in high-performance liquid chromatography (HPLC). A study conducted by Morita and Konishi (2002) demonstrated the use of derivatives of this compound for the sensitive and selective detection of carboxylic acids and primary amines. Their research highlighted its potential in the analytical chemistry domain, particularly in the analysis of free fatty acids in human plasma and histamine, which are crucial in various biomedical applications (Morita & Konishi, 2002).
Organic Synthesis
The derivative of this compound has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids. This research by Joseph, Jain, and Sain (2007) explored the use of N-methylpyrrolidin-2-one hydrotribromide (MPHT) as an efficient catalyst for this process, leveraging hydrogen peroxide as an oxidant. Such catalytic applications contribute to advancements in organic synthesis, particularly in the synthesis of various carboxylic acid compounds (Joseph, Jain, & Sain, 2007).
Pharmaceutical Applications
In pharmaceutical chemistry, this compound derivatives are used in synthesizing various drug compounds. For instance, Qing-fang (2005) reported the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, an intermediate in the production of certain cephalosporin antibiotics. The method reported is notable for its simplicity and efficiency, indicating the compound's relevance in developing antibiotics (Cheng Qing-fang, 2005).
Safety and Hazards
The compound is classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-22-1 | |
Record name | Proline, 1-methyl-, hydrochloride, DL- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.